

Application Notes: YO-PRO-3 as a Nuclear Counterstain in Fixed Cells

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Compound of Interest

Compound Name: YO-PRO-3

Cat. No.: B12369680

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Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a robust tool for nuclear counterstaining in fixed-cell imaging applications.[1] As a carbocyanine monomer dye, it exhibits a significant increase in fluorescence upon binding to DNA, making it an effective marker for the nucleus in permeabilized cells.[2] Its far-red emission spectrum is particularly advantageous for multicolor imaging experiments, as it minimizes spectral overlap with commonly used green and red fluorophores.[2] This document provides detailed application notes and protocols for the use of **YO-PRO-3** as a nuclear counterstain in fixed-cell imaging workflows.

While **YO-PRO-3** is widely recognized as a viability stain for identifying apoptotic and necrotic cells due to its inability to cross the intact membranes of live cells, its utility extends to nuclear counterstaining in fixed and permeabilized cells.[1] Upon fixation and permeabilization, the cell membrane becomes permeable, allowing **YO-PRO-3** to enter and bind to the nuclear DNA.

Quantitative Data

The spectral and physical properties of **YO-PRO-3** are summarized in the table below, alongside a comparison with other common nuclear counterstains.

Table 1: Spectral and Physical Properties of **YO-PRO-3**

Property	Value	Reference(s)
Excitation Maximum (with dsDNA)	~612 nm	[1] [2]
Emission Maximum (with dsDNA)	~631 nm	[1] [2]
Molecular Weight	655 g/mol	[2]
Molar Extinction Coefficient	100,100 cm ⁻¹ M ⁻¹	[2]

Table 2: Recommended Staining Parameters for **YO-PRO-3** in Fixed Cells

| Parameter | Recommended Range | Notes | Reference(s) | | --- | --- | --- | | Concentration | 1 - 10 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. A good starting point is 1 µM. [\[2\]](#) | | Incubation Time | 5 - 15 minutes | Longer incubation times (e.g., 30 minutes) may be necessary if staining is weak. [\[2\]](#) | | Incubation Temperature | Room Temperature | [\[1\]](#) | | Wash Buffer | Phosphate-Buffered Saline (PBS) | [\[2\]](#) |

Table 3: Comparison of Common Nuclear Counterstains

Feature	YO-PRO-3	TO-PRO-3	DAPI	Hoechst 33342
Excitation Max	~612 nm	~642 nm	~358 nm	~350 nm
Emission Max	~631 nm	~661 nm	~461 nm	~461 nm
Spectral Range	Far-Red	Far-Red	Blue	Blue
Cytoplasmic Staining	Can exhibit weak cytoplasmic staining.	More specific nuclear staining with minimal cytoplasmic signal.[2]	Minimal cytoplasmic staining.	Minimal cytoplasmic staining.
Photostability	High stability of fluorescence intensity has been demonstrated.[2]	High stability of fluorescence intensity.[3]	Generally considered more photostable than Hoechst dyes.[4][5]	Generally considered less photostable than DAPI.[4][5]
Fixable	Staining is performed on pre-fixed and permeabilized cells.	Staining is performed on pre-fixed and permeabilized cells.	Staining is performed on pre-fixed and permeabilized cells.	Can be used on live or fixed cells.

Experimental Protocols

Protocol 1: Nuclear Counterstaining of Fixed Adherent Cells with YO-PRO-3

This protocol outlines the steps for using **YO-PRO-3** as a nuclear counterstain in adherent cells cultured on coverslips or in imaging plates.

Materials:

- **YO-PRO-3** Iodide (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS)

- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Mounting medium (anti-fade recommended)

Procedure:

- Cell Culture: Culture adherent cells on sterile coverslips or in imaging-compatible multi-well plates to the desired confluency.
- Washing: Gently wash the cells twice with PBS to remove any residual culture medium.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[\[2\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[\[2\]](#) This step is crucial for allowing **YO-PRO-3** to access the nucleus.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- **YO-PRO-3** Staining:
 - Prepare a working solution of **YO-PRO-3** in PBS at a final concentration of 1-10 μM . A starting concentration of 1 μM is recommended.[\[2\]](#)
 - Incubate the cells with the **YO-PRO-3** staining solution for 5-15 minutes at room temperature, protected from light.[\[1\]](#)
- Washing: Wash the cells gently twice with PBS to remove excess dye.[\[1\]](#)
- Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. If using an imaging plate, add PBS to the wells to prevent drying during imaging.

- Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a far-red filter set (e.g., Cy5).

Protocol 2: YO-PRO-3 Nuclear Counterstaining in an Immunofluorescence Workflow

This protocol integrates **YO-PRO-3** nuclear counterstaining with a standard immunofluorescence (IF) procedure.

Materials:

- Same as Protocol 1
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody
- Fluorophore-conjugated secondary antibody

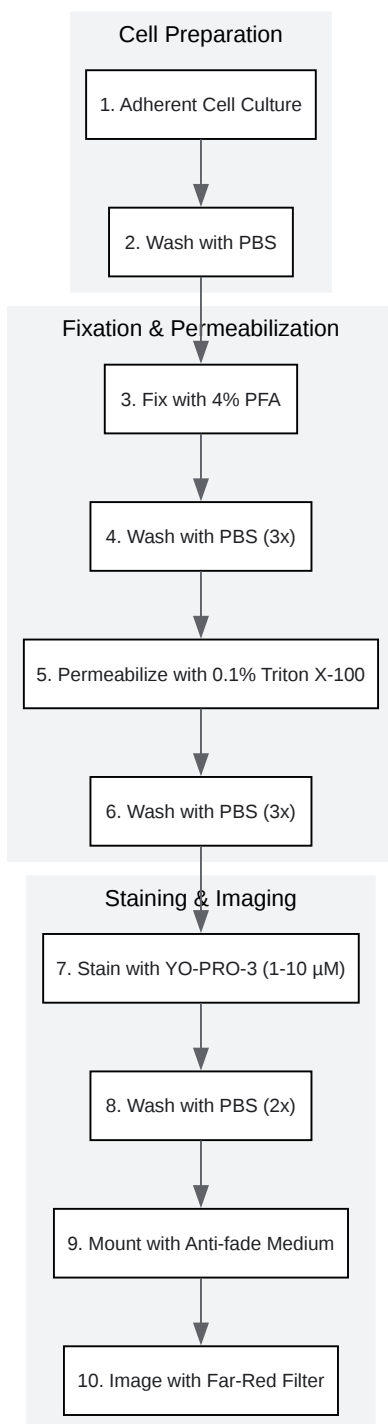
Procedure:

- Fixation and Permeabilization: Follow steps 1-6 from Protocol 1.
- Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[\[2\]](#)
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- **YO-PRO-3** Nuclear Counterstaining:

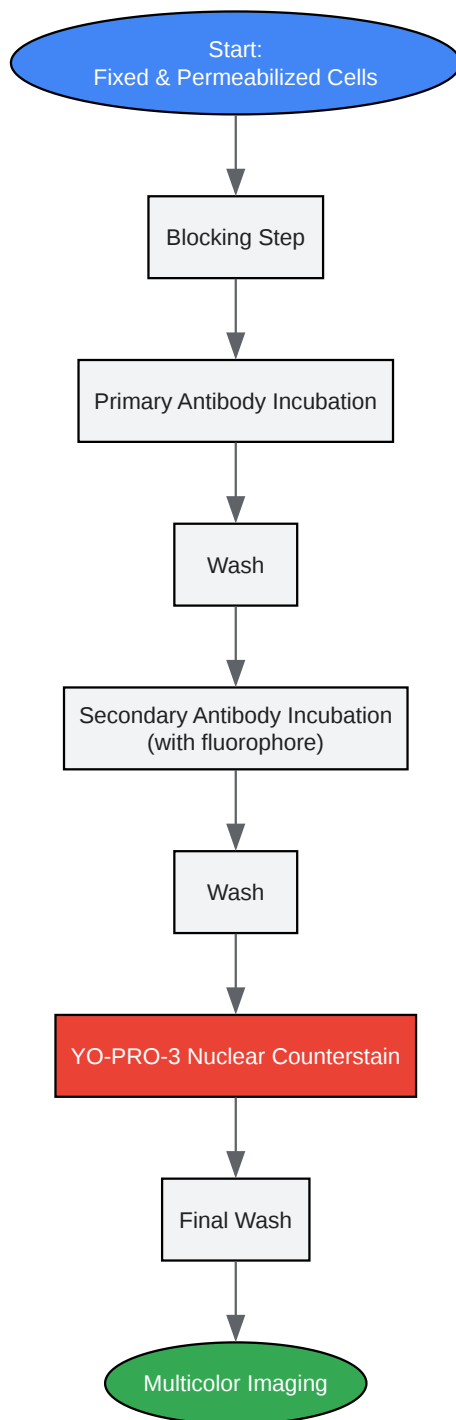
- Prepare a 1-10 μ M working solution of **YO-PRO-3** in PBS.[\[2\]](#)
- Incubate the cells with the **YO-PRO-3** staining solution for 5-15 minutes at room temperature, protected from light.
- Final Washes: Wash the cells three times with PBS.[\[2\]](#)
- Mounting and Imaging: Mount and visualize the sample as described in Protocol 1.

Diagrams

Experimental Workflow for YO-PRO-3 Nuclear Staining

[Click to download full resolution via product page](#)Caption: Workflow for **YO-PRO-3** nuclear counterstaining in fixed cells.

Logical Flow for Multicolor Immunofluorescence with YO-PRO-3

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Caption: Integration of **YO-PRO-3** staining in an IF workflow.

Troubleshooting

Table 4: Common Issues and Solutions

Issue	Possible Cause	Suggested Solution	Reference(s)
Weak or No Nuclear Staining	Suboptimal YO-PRO-3 concentration	Perform a concentration titration from 1 μ M to 10 μ M.	[2]
Insufficient incubation time	Increase the incubation time to 30 minutes.	[2]	
Inadequate permeabilization	Ensure the permeabilization step is sufficient for the cell type.	[2]	
High Background/Cytoplasmic Staining	Excessive YO-PRO-3 concentration	Decrease the concentration of YO-PRO-3.	
Incomplete washing	Ensure thorough washing after the YO-PRO-3 incubation.	[2]	
RNA binding	Although YO-PRO-3 primarily binds DNA, some cytoplasmic RNA binding can occur. For highly specific nuclear staining, consider using TO-PRO-3.	[2]	
Photobleaching	Excessive exposure to excitation light	Minimize light exposure and use an anti-fade mounting medium.	[2]
High laser power	Reduce the laser power during image acquisition.	[2]	

Concluding Remarks

YO-PRO-3 is a versatile and bright far-red nuclear counterstain suitable for a wide range of fixed-cell imaging applications.[2] Its spectral properties make it an excellent choice for multicolor experiments, minimizing spectral overlap with other common fluorophores.[2] While it provides robust nuclear staining, researchers should be aware of the potential for some cytoplasmic signal and consider the use of TO-PRO-3 for applications demanding the highest degree of nuclear specificity.[2] By following the recommended protocols and optimizing for specific experimental conditions, **YO-PRO-3** can be a valuable tool for generating high-quality fluorescence microscopy data.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
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